molecular formula C18H17ClN2O5S B2740128 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine CAS No. 862794-33-0

4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine

Cat. No.: B2740128
CAS No.: 862794-33-0
M. Wt: 408.85
InChI Key: KABPXXCUZVMOEX-UHFFFAOYSA-N
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Description

The compound 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine (hereafter referred to as the target compound) is a sulfonamide-containing 1,3-oxazole derivative. Its structure features three key moieties:

  • A 4-chlorobenzenesulfonyl group at position 4 of the oxazole ring.
  • A furan-2-yl substituent at position 2 of the oxazole.
  • An N-[(oxolan-2-yl)methyl] group (tetrahydrofuran-derived) at position 3.

Below, we provide a detailed comparison with structurally related compounds, focusing on substituent variations, physicochemical properties, and implied applications.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5S/c19-12-5-7-14(8-6-12)27(22,23)18-17(20-11-13-3-1-9-24-13)26-16(21-18)15-4-2-10-25-15/h2,4-8,10,13,20H,1,3,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABPXXCUZVMOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Formation of the Furan Ring: The furan ring can be synthesized via the dehydration of a 1,4-diketone in the presence of an acid catalyst.

    Formation of the Oxazole Ring: The oxazole ring is typically formed through the cyclization of an α-haloketone with an amide in the presence of a base.

    Coupling Reactions: The final step involves coupling the tetrahydrofuran, furan, and oxazole intermediates using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylsulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Overview

The compound 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural features. This article explores its applications in chemistry, biology, medicine, and industry, supported by comprehensive data and case studies.

Chemistry

The compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions including:

  • Oxidation : The furan ring can be oxidized to form furanones.
  • Reduction : The sulfonyl group can be reduced to a sulfide.
  • Substitution : The chlorine atom can be substituted with other nucleophiles, enhancing its versatility in synthetic pathways .

Biology

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties : Studies have shown that derivatives of compounds containing the 4-chlorobenzenesulfonyl moiety exhibit moderate antibacterial activity against Gram-positive bacteria and fungi .
  • Anticancer Activity : There is ongoing investigation into the compound's efficacy against various cancer cell lines, leveraging its ability to interact with biological targets such as enzymes or receptors .

Medicine

The compound is being explored as a potential drug candidate due to its structural characteristics that may confer unique therapeutic benefits:

  • Drug Development : Its unique combination of functional groups makes it a candidate for developing new pharmaceuticals targeting specific diseases, including infections and cancers .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of derivatives similar to the target compound. Results indicated that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Candida albicans while maintaining lower toxicity levels compared to traditional antibiotics .

Case Study 2: Anticancer Research

Research involving the synthesis of related oxazole compounds demonstrated promising anticancer properties. These compounds were tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis .

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound’s structural analogs differ primarily in three regions:

Sulfonyl group substitutions (e.g., 4-chlorophenyl vs. 4-methylphenyl).

Oxazole ring substituents (e.g., furan-2-yl vs. 2-chlorophenyl).

N-substituents (e.g., oxolan-2-ylmethyl vs. benzyl or pyridin-3-ylmethyl).

Table 1 highlights key analogs and their substituents:

Compound ID/Name Sulfonyl Group Oxazole Substituent N-Substituent Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 4-Chlorobenzenesulfonyl Furan-2-yl Oxolan-2-ylmethyl C₁₉H₁₈ClN₃O₅S 459.94
G856-0568 (N-Benzyl analog) 4-Chlorobenzenesulfonyl Furan-2-yl Benzyl C₂₀H₁₅ClN₂O₄S 414.86
D072-1185 (Pyridin-3-ylmethyl analog) 4-Chlorobenzenesulfonyl Furan-2-yl Pyridin-3-ylmethyl C₁₉H₁₄ClN₃O₄S 415.85
380194-24-1 4-Methylbenzenesulfonyl 2-Chlorophenyl Furan-2-ylmethyl C₂₁H₁₈ClN₃O₄S 443.90
862794-91-0 4-Chlorobenzenesulfonyl Furan-2-yl 4-Fluorophenyl C₁₉H₁₃ClFN₃O₄S 437.84
Key Observations:
  • N-Substituent Diversity : The oxolan-2-ylmethyl group in the target compound is more polar than benzyl (G856-0568) or pyridin-3-ylmethyl (D072-1185) groups, likely improving aqueous solubility .

Physicochemical Properties

While explicit solubility or logP data are unavailable in the provided evidence, trends can be inferred:

  • Molecular Weight : The target compound (459.94 g/mol) is heavier than analogs like G856-0568 (414.86 g/mol), primarily due to the oxolan group. Higher molecular weight may affect bioavailability.
  • Polarity : The oxolan-2-ylmethyl group introduces an ether oxygen and hydroxyl group (after ring opening), enhancing hydrophilicity compared to aromatic N-substituents .
  • Lipophilicity : The 4-chlorobenzenesulfonyl group increases lipophilicity relative to 4-fluoro (862794-91-0) or 4-methyl (380194-24-1) analogs .

Biological Activity

The compound 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is a complex organic molecule notable for its potential biological activities. Its unique structure, which includes an oxazole ring and furan groups, suggests a variety of interactions with biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16ClN3O4SC_{15}H_{16}ClN_{3}O_{4}S, with a molecular weight of approximately 410.8 g/mol. The structure features multiple functional groups that contribute to its chemical reactivity and biological activity.

Property Value
Molecular FormulaC₁₅H₁₆ClN₃O₄S
Molecular Weight410.8 g/mol
IUPAC NameThis compound

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. Notably:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in cancer cell metabolism. This inhibition can lead to altered cellular proliferation and survival pathways.
  • Receptor Modulation : Interaction studies suggest that the compound may modulate receptor functions, impacting downstream signaling pathways essential for cellular function and homeostasis.

Biological Activity

The biological activities of this compound have been evaluated in various studies:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been reported to induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production.

Antimicrobial Properties

Preliminary tests indicate that the compound possesses antimicrobial activity against various bacterial strains. In particular, it has shown moderate effectiveness against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Case Studies

Several studies have explored the biological activity of similar compounds with structural analogs:

  • Study on Oxazole Derivatives : A series of oxazole derivatives were synthesized and evaluated for their activity against Plasmodium falciparum, demonstrating moderate efficacy in the sub-micromolar range . This highlights the potential for further development of oxazole-containing compounds as antimalarial agents.
  • Antioxidant Activity : Research has indicated that compounds similar to 4-(4-chlorobenzenesulfonyl)-2-(furan-2-y)-N-methyl-1,3-oxazol have antioxidant properties that may protect cells from oxidative stress, a common pathway in cancer progression .

Future Directions

Given the promising biological activities observed, future research should focus on:

  • Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its effects will be crucial for understanding its therapeutic potential.
  • In Vivo Studies : Conducting animal model studies to evaluate the efficacy and safety profile of the compound will provide insights into its clinical applicability.

Q & A

Basic: What established synthetic methodologies are reported for the preparation of this compound, and what key reaction parameters influence yield optimization?

The synthesis typically involves multi-step reactions, starting with sulfonamide formation between 4-chlorobenzenesulfonyl chloride and furan-2-ylamine derivatives. Cyclization with oxolan-2-ylmethylamine under controlled conditions (e.g., using protic solvents like ethanol and catalysts such as triethylamine) forms the oxazole core . Key parameters include:

  • Temperature control : Cyclization often requires reflux conditions (70–90°C).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity .
  • Stoichiometric ratios : Excess oxolan-2-ylmethylamine (1.2–1.5 equiv) improves cyclization efficiency .

Basic: Which spectroscopic techniques are most effective for confirming the molecular structure and purity of this compound?

  • NMR spectroscopy :
    • ¹H NMR : Expect signals for furan protons (δ 6.3–7.4 ppm), oxolan methylene (δ 3.5–4.2 ppm), and sulfonyl aromatic protons (δ 7.6–8.1 ppm) .
    • ¹³C NMR : Oxazole carbons appear at δ 150–160 ppm; sulfonyl carbons at δ 125–140 ppm .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ should match the exact mass (±2 ppm) .
  • HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced: How can researchers address discrepancies between computational predictions and experimental observations regarding the compound's bioactivity or binding affinity?

  • Validation strategies :
    • Mutational analysis : Modify key residues in predicted binding pockets (e.g., aurora kinase ATP-binding sites) to test docking hypotheses .
    • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to reconcile computational affinity scores with experimental Kd values .
    • Free-energy perturbation (FEP) : Refine force field parameters to improve molecular dynamics simulations .

Advanced: What strategies are recommended for elucidating the metabolic pathways and identifying potential toxic metabolites in preclinical studies?

  • In vitro metabolism :
    • Liver microsomal assays : Incubate with NADPH and human liver microsomes; analyze metabolites via LC-MS/MS .
    • CYP450 inhibition assays : Identify isoforms (e.g., CYP3A4) responsible for metabolism .
  • In vivo profiling : Administer radiolabeled compound to rodents; collect plasma, urine, and feces for metabolite extraction and identification .
  • Toxicity screening : Use zebrafish embryos or 3D hepatocyte spheroids to assess hepatotoxicity of major metabolites .

Basic: What are the documented biological targets or mechanisms of action associated with this compound?

  • Aurora kinase inhibition : Demonstrated in cell-based assays (IC50 < 100 nM) by suppressing mitotic histone H3 phosphorylation and inducing polyploidy .
  • Anti-inflammatory activity : Reduces edema in rat models (e.g., formalin-induced paw swelling) via COX-2 suppression .
  • Antimicrobial screening : Tested against Gram-positive bacteria (MIC ≤ 2 µg/mL) using broth microdilution assays .

Advanced: In crystallographic studies, how can software tools like SHELX or WinGX resolve structural ambiguities or refine molecular conformations?

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) datasets .
  • Structure solution :
    • SHELXD : Direct methods for phase determination in small-molecule crystals .
    • WinGX : Integrated interface for Fourier map visualization and manual adjustment of torsion angles .
  • Refinement :
    • SHELXL : Anisotropic displacement parameters and hydrogen bonding networks refine R-factors to <5% .
    • Validation : Check for Ramachandran outliers and electron density mismatches using PLATON .

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